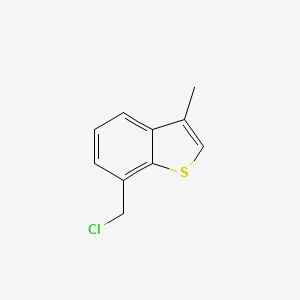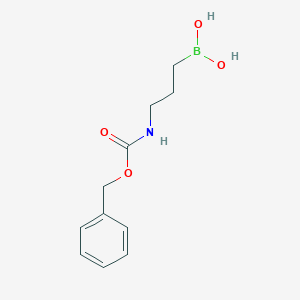
(3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound features a boronic acid functional group, which is known for its versatility in chemical reactions, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid typically involves the reaction of a suitable amine with a boronic acid derivative. One common method is the coupling of a benzyloxycarbonyl-protected amine with a boronic acid under mild conditions. The reaction often employs a palladium catalyst and a base such as triethylamine to facilitate the formation of the boron-carbon bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Typical reaction conditions involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Biology
In biological research, this compound is utilized for its ability to interact with diols and other biomolecules. It is often employed in the development of sensors and probes for detecting sugars and other biologically relevant molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to form reversible covalent bonds with biomolecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors .
Industry
Industrially, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities, such as enhanced stability or reactivity .
Mécanisme D'action
The mechanism of action of (3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes or alter the function of biomolecules, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the benzyloxycarbonyl-protected amine group.
Methylboronic acid: A simpler boronic acid with a methyl group instead of the propyl chain.
Vinylboronic acid: Contains a vinyl group, making it more reactive in certain types of chemical reactions.
Uniqueness
(3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid is unique due to its combination of a boronic acid group with a benzyloxycarbonyl-protected amine. This structure provides enhanced stability and reactivity, making it particularly useful in complex synthetic applications and biological interactions .
Propriétés
Numéro CAS |
4540-89-0 |
|---|---|
Formule moléculaire |
C11H16BNO4 |
Poids moléculaire |
237.06 g/mol |
Nom IUPAC |
3-(phenylmethoxycarbonylamino)propylboronic acid |
InChI |
InChI=1S/C11H16BNO4/c14-11(13-8-4-7-12(15)16)17-9-10-5-2-1-3-6-10/h1-3,5-6,15-16H,4,7-9H2,(H,13,14) |
Clé InChI |
CPBOXYCCHHGETB-UHFFFAOYSA-N |
SMILES canonique |
B(CCCNC(=O)OCC1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


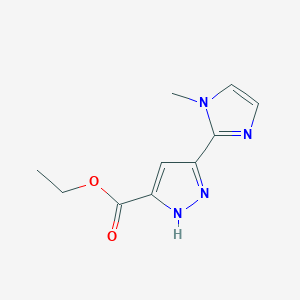
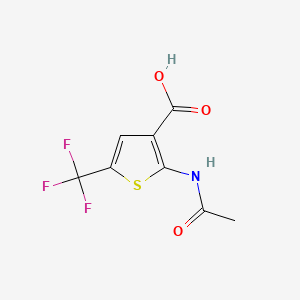
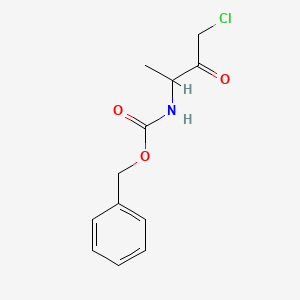
![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
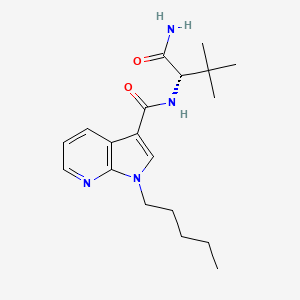
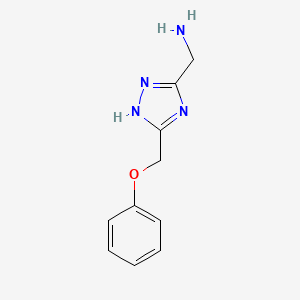
![5-methyl-1-(3-{5-[2-(naphthalen-1-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13496410.png)
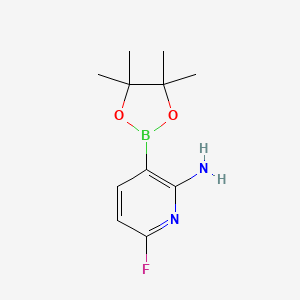

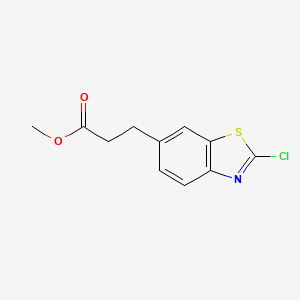
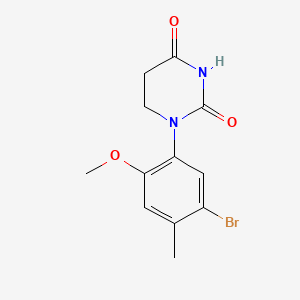
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)

